molecular formula C15H14FN5 B3834567 6-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine

6-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine

Cat. No.: B3834567
M. Wt: 283.30 g/mol
InChI Key: IRGVNIDWNSQKNC-UHFFFAOYSA-N
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Description

6-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting with a suitable diketone and hydrazine derivative to form the pyrazole ring.

    Substitution reactions: Introducing the 3,5-dimethyl groups on the pyrazole ring.

    Formation of the pyrimidine ring: Using appropriate precursors to form the pyrimidine ring.

    Coupling reactions: Coupling the pyrazole and pyrimidine rings under specific conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the pyrazole or pyrimidine rings.

    Reduction: Reduction reactions could modify the functional groups attached to the rings.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be studied for its potential as an enzyme inhibitor or receptor modulator, given the biological activity of many pyrimidine derivatives.

Medicine

In medicine, it might be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine: Lacks the fluorophenyl group.

    N-(3-fluorophenyl)pyrimidin-4-amine: Lacks the pyrazole ring.

    6-(pyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine: Lacks the dimethyl groups on the pyrazole ring.

Uniqueness

The presence of both the 3,5-dimethylpyrazol-1-yl and the 3-fluorophenyl groups in the same molecule might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5/c1-10-6-11(2)21(20-10)15-8-14(17-9-18-15)19-13-5-3-4-12(16)7-13/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGVNIDWNSQKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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